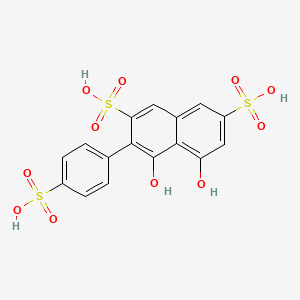![molecular formula C17H35BrN2 B14292859 1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 113104-20-4](/img/structure/B14292859.png)
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by its unique structure, which includes a bicyclic ring system and a long alkyl chain, making it amphiphilic.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with an alkyl halide. For instance, the reaction between 1,4-diazabicyclo[2.2.2]octane and 1-bromoundecane in a suitable solvent like methanol or ethanol under reflux conditions can yield the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall process economics .
化学反応の分析
Types of Reactions
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiocyanate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include the corresponding hydroxide, cyanide, or thiocyanate derivatives.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
科学的研究の応用
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
作用機序
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of otherwise immiscible substances. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor to 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide, used as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in medicinal chemistry.
Tropane: Another bicyclic compound with different functional groups, used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct amphiphilic properties not found in its simpler counterparts like 1,4-diazabicyclo[2.2.2]octane. This makes it particularly useful as a surfactant and in applications requiring the reduction of surface tension .
特性
CAS番号 |
113104-20-4 |
|---|---|
分子式 |
C17H35BrN2 |
分子量 |
347.4 g/mol |
IUPAC名 |
1-undecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C17H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-14-19-15-11-18(12-16-19)13-17-19;/h2-17H2,1H3;1H/q+1;/p-1 |
InChIキー |
MPXNODWFUFAPBQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
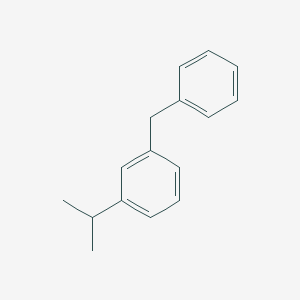
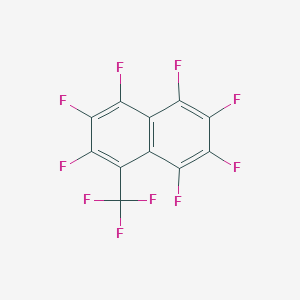
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

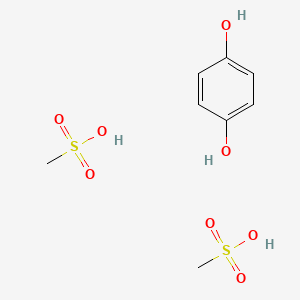
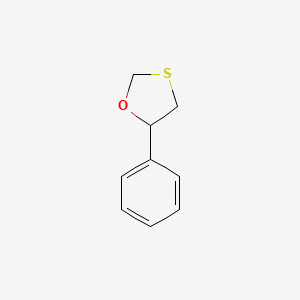
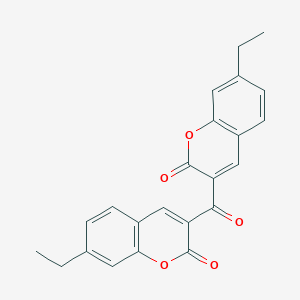
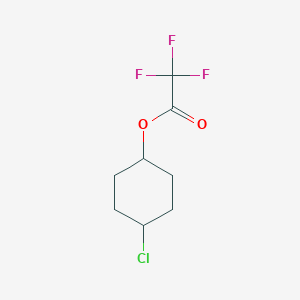
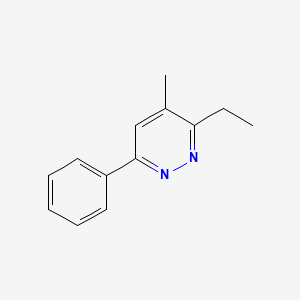
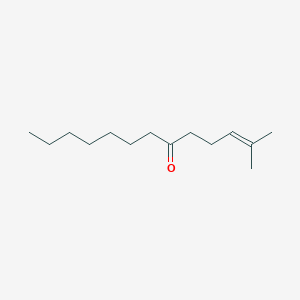
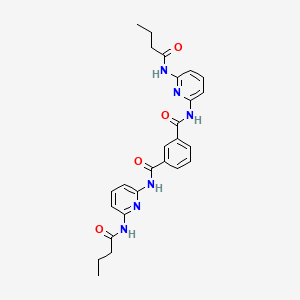
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
